(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
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Overview
Description
(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[322]nonane-3-sulfonamide is a complex organic compound with a unique structure that includes a diazabicyclo nonane ring, a sulfonamide group, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, starting with the preparation of the diazabicyclo nonane core. This can be achieved through a series of cyclization reactions, followed by the introduction of the sulfonamide group via sulfonylation reactions. The pyrimidinyl moiety is then attached through nucleophilic substitution reactions, using appropriate pyrimidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, such as temperature and pressure, and the use of high-efficiency catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated derivatives, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Thioesters: Synthesized via site-selective C-H functionalization using aryl sulfonium salts.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of a diazabicyclo nonane ring, sulfonamide group, and pyrimidinyl moiety sets it apart from other compounds with simpler structures.
Properties
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O2S/c1-4-7-18-17-19-8-15(9-20-17)11-22-10-14-5-6-16(22)13-23(12-14)26(24,25)21(2)3/h8-9,14,16H,4-7,10-13H2,1-3H3,(H,18,19,20)/t14-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPROOCVAQWXSOV-GDBMZVCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)CN2CC3CCC2CN(C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC1=NC=C(C=N1)CN2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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